molecular formula C16H21N B7574991 N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine

Cat. No. B7574991
M. Wt: 227.34 g/mol
InChI Key: NACGRCBTFYJISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine, also known as BTM-182, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as bicyclo[4.2.0]octenes, which are characterized by a bicyclic ring system with a bridgehead double bond. In

Mechanism of Action

The mechanism of action of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine is not fully understood, but it is thought to involve modulation of the sigma-1 receptor. Binding of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine to the sigma-1 receptor may alter the receptor's conformation, leading to downstream effects on cellular signaling pathways. It has been suggested that sigma-1 receptor activation may have neuroprotective effects, and N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine may act through this pathway to provide therapeutic benefit.
Biochemical and Physiological Effects:
Studies have shown that N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine has a number of biochemical and physiological effects. It has been found to increase the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been shown to increase calcium influx in cells, which may be related to its effects on the sigma-1 receptor. In addition, N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine for lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without the confounding effects of other receptor systems. However, one limitation of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine is its relatively low potency compared to other sigma-1 receptor ligands. This may limit its usefulness in certain experimental paradigms.

Future Directions

There are several future directions for research on N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine. One area of interest is its potential therapeutic applications for neurological disorders. Further studies are needed to determine the efficacy and safety of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine in animal models and humans. Another area of interest is the molecular mechanism of sigma-1 receptor modulation by N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine. Understanding the structural basis of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine's interaction with the sigma-1 receptor may lead to the development of more potent and selective ligands. Finally, the biochemical and physiological effects of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine on cellular signaling pathways warrant further investigation.

Synthesis Methods

The synthesis of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine involves a multi-step process. The starting material is 1,3-cyclohexadiene, which is converted to bicyclo[4.2.0]octa-1,3,5-triene through a Diels-Alder reaction with maleic anhydride. The resulting compound is then reacted with lithium aluminum hydride to produce the alcohol derivative. The final step involves conversion of the alcohol to the amine by reaction with dicyclopropylcarbodiimide and N-methylmorpholine.

Scientific Research Applications

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to bind to the sigma-1 receptor, a protein that is involved in a variety of cellular processes including calcium signaling, cell survival, and neurotransmitter release. The sigma-1 receptor has been implicated in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. By binding to this receptor, N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine may have therapeutic potential for these and other disorders.

properties

IUPAC Name

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N/c1-2-4-15-13(3-1)9-14(15)10-17-16(11-5-6-11)12-7-8-12/h1-4,11-12,14,16-17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACGRCBTFYJISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NCC3CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine

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